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Compound of Interest

Compound Name:
2-chloro-N-(4-

hydroxyphenyl)acetamide

CAS No.: 2153-11-9

Cat. No.: B183144

Get Quote

Executive Summary: The "Janus" Intermediate
2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 16323-09-4) represents a critical "Janus-

faced" molecule in pharmaceutical chemistry. To the synthetic chemist, it is a versatile

electrophilic scaffold and a direct precursor to Acetaminophen (Paracetamol). To the

toxicologist and quality control specialist, it is a process impurity with direct alkylating potential,

distinct from the metabolically activated toxicity of Paracetamol itself.

This guide analyzes the molecule’s dual nature, detailing its physicochemical profile, specific

alpha-halo reactivity, and the rigorous control strategies required for its management in

pharmaceutical workflows.

Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a p-hydroxyaniline core acylated with a chloroacetyl group. The

presence of the electron-withdrawing chlorine atom at the
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-position relative to the carbonyl creates a dipole that significantly alters the reactivity compared
to its non-chlorinated analog (Paracetamol).

Table 1: Physicochemical Constants
Property Value / Characteristic Structural Implication

Molecular Formula

ngcontent-ng-c176312016=""

_nghost-ng-c3009799073=""

class="inline ng-star-inserted">
MW: 185.61 g/mol

Melting Point 140 – 142 °C (413–415 K)

High crystallinity due to

intermolecular H-bonding (N-

H···O and O-H···O networks).

[1][2]

Solubility

Soluble: Ethanol, Methanol,

AcetoneSlightly Soluble: Cold

Water

Lipophilicity is increased by the

Cl-substituent relative to

Paracetamol.

pKa (Phenolic) ~9.5 – 9.9

The amide group is neutral;

the phenol remains the primary

ionizable site at physiological

pH.

LogP ~1.2
Moderate lipophilicity facilitates

membrane permeability.

Crystal System Monoclinic / Orthorhombic

Distorted planarity; twist angle

~23.5° between phenyl and

amide planes.

Expert Insight: The twist angle mentioned above is critical. It prevents full conjugation of the

nitrogen lone pair with the phenyl ring, slightly increasing the nucleophilicity of the phenol

oxygen compared to planar systems. This necessitates strict pH control during synthesis to

prevent O-acylation.

Synthetic Pathways & Production Logic
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The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide relies on the selective N-acylation

of p-aminophenol. This reaction competes with O-acylation (ester formation).

Protocol: Selective N-Acylation
Objective: Synthesize the target molecule while suppressing O-acylated byproducts.

Reagents:

4-Aminophenol (1.0 eq)[3]

Chloroacetyl chloride (1.2 eq)[3][4]

Solvent: Glacial Acetic Acid (or Ethyl Acetate/Water biphasic system)

Buffer: Sodium Acetate (saturated)

Step-by-Step Methodology:

Dissolution: Dissolve 4-aminophenol in glacial acetic acid. Maintain temperature at 0–5°C.

Causality: Low temperature reduces the kinetic energy of the system, favoring the reaction

with the more nucleophilic amine (

) over the phenol (

).

Acylation: Add chloroacetyl chloride dropwise over 30 minutes.

Self-Validating Step: Monitor internal temperature. A spike >10°C indicates uncontrolled

exotherm, increasing the risk of di-acylation.

Buffering: Upon completion (verified by TLC), add saturated sodium acetate solution.

Mechanism:[5][6][7][8][9][10] This neutralizes the HCl byproduct, preventing acid-catalyzed

hydrolysis or rearrangements.
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Isolation: Stir at room temperature for 30 minutes. The product precipitates as

colorless/white crystals. Filter and wash with cold water.[3]

Graphviz Diagram: Synthesis & Reactivity Flow
The following diagram illustrates the synthetic route and the divergent reactivity pathways

(Reduction vs. Alkylation).

Reactivity Logicp-Aminophenol
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2-chloro-N-(4-hydroxyphenyl)acetamide
(Target Intermediate)

 Selective N-Acylation
(0-5°C, AcOH)

Chloroacetyl Chloride
(Electrophile)

Acetaminophen
(Drug Substance)

 Reduction
(Zn/HCl or H2/Pd)

Protein Adducts
(Toxicity)

 SN2 Alkylation
(Reaction with Cysteine/GSH)

Click to download full resolution via product page

Caption: Synthetic flow from p-aminophenol to the target, showing the divergence between

therapeutic reduction and toxic alkylation.

Electrophilic Reactivity & Chemical Stability
The defining feature of this molecule is the alpha-chloroacetamide moiety. Unlike simple

amides, the carbon-chlorine bond is activated for Nucleophilic Substitution (

).

The Mechanism of Alkylation
While Paracetamol requires metabolic activation (CYP450 oxidation) to form the toxic

metabolite NAPQI, 2-chloro-N-(4-hydroxyphenyl)acetamide is directly reactive.

Nucleophile: Thiol groups (

) on biological molecules (e.g., Glutathione, Cysteine residues on proteins).

Electrophile: The

-carbon attached to the chlorine.
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Process: The sulfur atom attacks the

-carbon, displacing the chloride ion.

Implication for Drug Development: If this molecule is present as an impurity in Paracetamol, it

can deplete hepatic glutathione (GSH) reserves independently of the NAPQI pathway,

potentially lowering the threshold for liver injury.

Stability Profile
Hydrolysis: Stable at neutral pH. In strong base (

), the amide bond may hydrolyze, or the phenol may deprotonate to form a phenolate, which
can undergo intramolecular displacement of the chloride (forming a lactam or polymer).

Photostability: Sensitive to UV light; store in amber containers to prevent homolytic cleavage

of the C-Cl bond.

Analytical Characterization
To ensure safety, researchers must employ methods capable of separating this chlorinated

impurity from the parent drug.

HPLC Method Strategy (Reverse Phase)
Because of the chlorine atom, the target molecule is more lipophilic than Paracetamol.

Column: C18 (Octadecylsilane), e.g., 150 x 4.6 mm, 3.5 µm.

Mobile Phase:

A: 0.1% Formic Acid in Water

B: Acetonitrile

Gradient: 5% B to 50% B over 15 minutes.

Elution Order:
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p-Aminophenol (Most polar, elutes first)

Acetaminophen (Paracetamol)[9][11][12]

2-chloro-N-(4-hydroxyphenyl)acetamide (Elutes later due to Cl-hydrophobicity)

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) Positive Mode.

Isotope Pattern: The presence of a single Chlorine atom provides a distinct signature.

M+H: m/z 186 (for

)

M+H+2: m/z 188 (for

)

Ratio: The intensity of the 188 peak will be approximately 33% of the 186 peak. This 3:1

ratio is the definitive confirmation of the monochlorinated impurity.

Graphviz Diagram: Analytical Workflow
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Detection Logic
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(tR ~2 min)

Peak 2: Paracetamol
(tR ~5 min)

Peak 3: Target Impurity
(tR ~8-10 min)

Mass Spec Confirmation
(Isotope Ratio 3:1)

 Confirm m/z 186/188
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Caption: Analytical separation logic based on polarity, highlighting the delayed retention of the

chlorinated impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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